molecular formula C16H16N2O2S B2466314 N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide CAS No. 941919-16-0

N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide

Cat. No.: B2466314
CAS No.: 941919-16-0
M. Wt: 300.38
InChI Key: WMAHDYXXIVRNTR-UHFFFAOYSA-N
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Description

N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring and a piperidinone moiety

Properties

IUPAC Name

N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c19-15-8-1-2-9-18(15)13-6-3-5-12(11-13)17-16(20)14-7-4-10-21-14/h3-7,10-11H,1-2,8-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMAHDYXXIVRNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the piperidinone group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and stringent quality control measures ensures the consistency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide is unique due to its specific combination of a thiophene ring and a piperidinone group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-[3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticoagulant. This article explores its biological activity, mechanisms of action, pharmacological properties, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a thiophene ring fused with a piperidinone moiety. This unique structural combination contributes to its biological activity. The compound's molecular formula is C15H16N2O2SC_{15}H_{16}N_{2}O_{2}S .

Target Enzyme: Activated Factor X (FXa)
The primary target of this compound is activated factor X (FXa), a crucial enzyme in the coagulation cascade. By inhibiting FXa, the compound prevents the conversion of prothrombin to thrombin, thereby disrupting thrombus formation .

Biochemical Pathways
The inhibition of FXa leads to decreased thrombin generation, which subsequently reduces platelet aggregation. This mechanism positions this compound as a potential therapeutic agent for managing thromboembolic disorders .

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties:

  • Bioavailability: High bioavailability ensures effective systemic circulation.
  • Clearance: Low clearance rates suggest prolonged action within the body.
  • Volume of Distribution: A small volume of distribution indicates targeted tissue localization .

Anticoagulant Properties

This compound has demonstrated significant anticoagulant effects in various in vitro and in vivo studies:

  • In Vitro Studies: The compound effectively inhibits FXa activity in laboratory settings, showcasing dose-dependent inhibition.
  • In Vivo Studies: Animal models have confirmed its antithrombotic efficacy, with results indicating a strong correlation between dosage and therapeutic effect .

Comparison with Similar Compounds

To contextualize its biological activity, it is useful to compare this compound with other known anticoagulants such as apixaban:

CompoundTarget EnzymeMechanism of ActionClinical Use
This compoundFXaDirect inhibitorPotential anticoagulant
ApixabanFXaDirect inhibitorApproved anticoagulant

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

  • Study on Antithrombotic Efficacy: A study demonstrated that this compound significantly reduced thrombus formation in animal models compared to controls, supporting its potential as an effective anticoagulant .
  • Pharmacodynamics Analysis: Another research highlighted the compound’s favorable pharmacodynamics, including its interaction with plasma proteins and impact on coagulation parameters .

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